Methyl 4-aminobut-2-enoate;hydrochloride
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Overview
Description
Methyl 4-aminobut-2-enoate hydrochloride is an organic compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-aminobut-2-enoate hydrochloride can be synthesized through various methods. One common approach involves the esterification of 4-aminobut-2-enoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of Methyl 4-aminobut-2-enoate hydrochloride typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobut-2-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Methyl 4-aminobut-2-enoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-aminobut-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobut-2-enoate: The non-hydrochloride form of the compound.
Ethyl 4-aminobut-2-enoate: An ester with a similar structure but different alkyl group.
Methyl 4-aminobut-2-enoate acetate: A derivative with an acetate group instead of hydrochloride.
Uniqueness
Methyl 4-aminobut-2-enoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-hydrochloride counterparts. This makes it more suitable for certain applications in research and industry .
Properties
Molecular Formula |
C5H10ClNO2 |
---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
methyl 4-aminobut-2-enoate;hydrochloride |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)3-2-4-6;/h2-3H,4,6H2,1H3;1H |
InChI Key |
ZODXXLMRLJVQOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCN.Cl |
Origin of Product |
United States |
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